

Comprehensive Technical Guide: Carbaryl Solubility and Environmental Persistence

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Carbaryl

CAS No.: 63-25-2

Cat. No.: S522664

[Get Quote](#)

Introduction and Chemical Profile

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agricultural and horticultural applications since its introduction in 1958. As an acetylcholinesterase inhibitor, it effectively controls various insect pests including beetles, caterpillars, and adelgids through both contact and stomach action with slight systemic properties [1]. Despite its insecticidal efficacy, **carbaryl's** environmental fate and persistence have raised significant concerns within the scientific community, leading to its classification as an obsolete insecticide in many regions and its withdrawal from the European Union market in 2007 [1]. Understanding **carbaryl's** solubility profile and environmental behavior is crucial for assessing its ecological impact and potential risks to non-target organisms, including humans.

This technical guide provides an in-depth examination of **carbaryl's** physicochemical properties, environmental fate, and analytical detection methods, with particular emphasis on its solubility characteristics and persistence across different environmental matrices. The information presented herein is designed to assist researchers, environmental scientists, and regulatory professionals in evaluating **carbaryl's** behavior in ecosystems and developing appropriate mitigation strategies for environmental contamination.

Physical-Chemical Properties and Regulatory Status

Carbaryl exhibits several key physicochemical properties that significantly influence its environmental distribution and persistence. The compound presents as a white-grey crystalline solid with a molecular mass of 201.22 g/mol and the chemical formula $C_{12}H_{11}NO_2$ [1]. Its carbamate functional group and naphthalene ring structure contribute to its moderate hydrophobicity and environmental behavior.

Table 1: Fundamental Physicochemical Properties of **Carbaryl**

Property	Value	Conditions	Reference
Molecular mass	201.22 g/mol	-	[1]
Melting point	138°C	-	[1]
Boiling point	210°C	-	[1]
Vapor pressure	4.1×10^{-5} mm Hg	25°C	[2]
Octanol-water partition coefficient (Log P)	2.36	20°C	[1]
Hydrolysis half-life	>1600 days	pH 5	[2]

The **regulatory status** of **carbaryl** has evolved significantly over time. Currently, it is not approved under EC Regulation 1107/2009 in the European Union, with its inclusion having expired [1]. The substance is listed in Annex II of the Rotterdam Convention and is classified as a PAN Bad Actor Chemical and a Marine Pollutant [1]. These regulatory designations reflect growing concerns about its environmental and health impacts, particularly its status as a suspected endocrine disruptor and its potential classification as a probable human carcinogen by the U.S. EPA [3].

Solubility Profile and Partitioning Behavior

Carbaryl's solubility characteristics play a crucial role in determining its environmental distribution, mobility, and potential for contamination of water resources. The compound demonstrates relatively **low aqueous solubility** but varies significantly across different solvents, indicating its amphiphilic nature with both hydrophobic and hydrophilic molecular regions.

Table 2: Solubility Profile of **Carbaryl** in Various Solvents

Solvent	Solubility (mg/L)	Temperature	Notes
Water	9.1	20°C, pH 7	Low aqueous solubility
n-Heptane	250	20°C	Moderate solubility
Xylene	9,860	20°C	High solubility
Methanol	87,500	20°C	Very high solubility
Ethyl acetate	175,000	20°C	Very high solubility

This solubility profile reveals **carbaryl's strong affinity for organic solvents**, particularly methanol and ethyl acetate, where solubility is approximately four orders of magnitude higher than in water [1]. This behavior has significant implications for its environmental fate, as the low aqueous solubility limits its mobility in water systems but enhances its adsorption to soil organic matter. The **octanol-water partition coefficient** (Log P) of 2.36 [1] further confirms its moderate hydrophobicity, indicating a tendency to partition into organic phases in environmental systems.

Carbaryl's solubility is also influenced by environmental conditions such as pH. The compound is **unstable under alkaline conditions**, where it readily hydrolyzes to 1-naphthol, methylamine, and CO₂ [4] [2]. This pH-dependent degradation behavior significantly affects its environmental persistence and will be discussed in further detail in subsequent sections.

Environmental Fate and Degradation Pathways

Carbaryl undergoes various degradation processes in the environment, including hydrolysis, photodegradation, and microbial biodegradation, which collectively determine its overall persistence. The relative importance of each pathway depends on specific environmental conditions such as temperature, moisture, pH, and microbial activity.

Hydrolytic Degradation

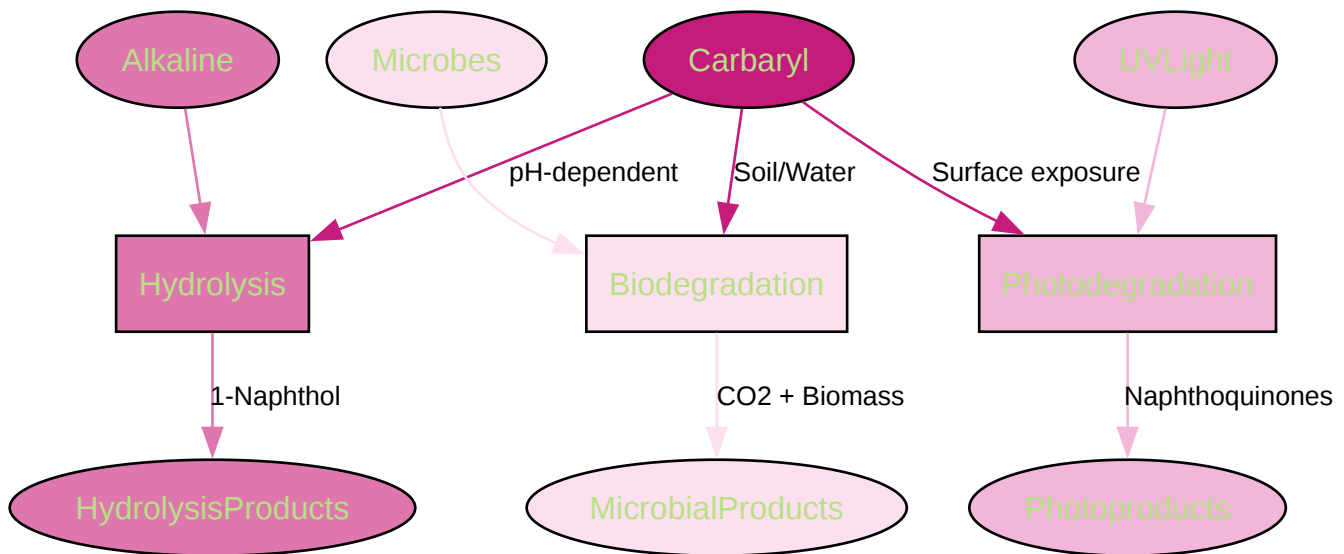
Hydrolysis represents a primary degradation pathway for **carbaryl**, exhibiting **strong pH dependence**. Under alkaline conditions, **carbaryl** rapidly hydrolyzes to form 1-naphthol as the primary degradation product, along with methylamine and carbon dioxide [4] [2]. This reaction proceeds significantly faster at elevated pH values, with half-lives decreasing from over 1600 days at pH 5 to mere hours under strongly alkaline conditions [2]. The hydrolysis reaction follows first-order kinetics and results in the cleavage of the carbamate ester bond, producing 1-naphthol which subsequently undergoes further oxidation to form various naphthoquinones [4].

Photodegradation

Direct and indirect photolysis contribute to **carbaryl** degradation in surface waters and on plant surfaces. Recent research has demonstrated that **carbaryl's photodegradation quantum yields (Φ)** follow the order $\Phi_{\text{water}} < \Phi_{\text{MeOH}} < \Phi_{\text{n-hexane}}$, indicating more efficient photodegradation in non-polar environments such as leaf surfaces compared to aqueous systems [5]. Photodegradation is primarily initiated by the singlet excited state (S), with the triplet state (T) also contributing in compounds with conjugated structures like **carbaryl** [5]. Upon excitation, **carbaryl** generates both radical cations (S^{•+}) and phenoxy radicals (S-O[•]), with S-O[•] predominantly formed through cleavage of C-O bonds in the ester group [5].

Microbial Biodegradation

Microbial degradation represents a significant natural attenuation mechanism for **carbaryl** in soil and water systems. Numerous bacterial species have demonstrated the capacity to utilize **carbaryl** as their sole carbon and nitrogen source. Research has identified various **carbaryl**-degrading bacteria including *Bacillus*, *Morganella*, *Pseudomonas*, *Aeromonas*, and *Corynebacterium* genera [3]. Studies have shown particularly high degradation efficiencies for *Bacillus* (94.6%) and *Morganella* (87.3%) isolates within 72 hours of incubation in minimal media containing 150 ppm **carbaryl** [3]. The biodegradation process is influenced by environmental factors, occurring more rapidly in anoxic than aerobic systems and with increased temperature and moisture [4].



[Click to download full resolution via product page](#)

Figure 1: Primary degradation pathways of **carbaryl** in the environment, showing hydrolysis, photodegradation, and microbial biodegradation routes

Environmental Persistence in Soil and Water Systems

Carbaryl exhibits variable persistence across different environmental matrices, with its residence time influenced by soil properties, climatic conditions, and agricultural practices. Understanding this variability is essential for predicting its environmental impact and potential for groundwater contamination.

Soil Persistence

Carbaryl's persistence in soil systems demonstrates considerable variation depending on soil characteristics and environmental conditions. Studies indicate that a substantial portion of applied **carbaryl** can remain in various soil types even after 15 days, with recovery rates ranging from 37% in alluvial soil to 73% in acid sulfate soil [6]. This differential persistence highlights the importance of **soil composition** in determining **carbaryl**'s environmental half-life. The degradation process occurs more rapidly under **flooded conditions** than under non-flooded conditions, suggesting that soil moisture content significantly influences degradation kinetics [6].

Soil type further modulates **carbaryl** persistence, with studies showing that **microbial activity** varies across different soil ecosystems. Research on Gaza Strip soils revealed that bacterial populations differ substantially across soil types, with dark brown/silty clay soil exhibiting the highest bacterial count (4.64×10^6 cfu g⁻¹) while sandy regosols demonstrated significantly lower bacterial abundance (8.9×10^4 cfu g⁻¹) [3]. Since microbial degradation represents a primary **carbaryl** removal mechanism, these population differences directly impact the compound's environmental persistence.

Aquatic Fate

In aquatic systems, **carbaryl** has been detected at parts-per-billion (ppb) concentrations, with degradation occurring relatively rapidly compared to soil systems [4]. The compound's **low vapor pressure** (4.1×10^{-5} mm Hg at 25°C) minimizes volatilization from water surfaces, making hydrolysis and photodegradation the primary removal mechanisms [2]. **Carbaryl** presents moderate toxicity to aquatic organisms, with higher toxicity to fish and algae compared to aquatic plants [1]. Its major hydrolysis product, 1-naphthol, has been identified as the primary degradation product in aquatic systems and may undergo further transformation to hydroxyl-substituted naphthoquinones through photochemical processes [4].

Sorption Behavior and Mobility in Soil

Carbaryl's mobility in soil environments and potential for groundwater contamination are largely governed by its sorption-desorption characteristics with various soil constituents. Understanding these interactions is crucial for predicting its environmental transport and implementing effective mitigation strategies.

Table 3: Sorption Efficiency of Different Soil Colloids for **Carbaryl**

Soil Colloid	Sorption Efficiency in Sandy Loam	Sorption Efficiency in Loam	Key Binding Mechanisms
Humic Acids (HA)	92.7%	66.8%	Hydrophobic partitioning, hydrogen bonding
Illite (Il)	92.3%	Not specified	Cation bridging, surface complexation

Soil Colloid	Sorption Efficiency in Sandy Loam	Sorption Efficiency in Loam	Key Binding Mechanisms
Goethite (Ge)	87.5%	Not specified	Ligand exchange, surface complexation
Montmorillonite (Mt)	Not specified	55.1% (for carbofuran)	Cation exchange, surface adsorption
Unamended Soil	Variable (soil-dependent)	Variable (soil-dependent)	Combined mechanisms

The sorption of **carbaryl** to soil components is kinetically rapid, with both mineral and organic fractions contributing to its retention [7]. However, due to its moderate water solubility, **carbaryl** is only minimally sorbed in most soil systems [4]. Sorption to soil minerals strongly depends on the presence of specific exchangeable cations and increases with organic matter aromaticity and age [4]. The effectiveness of particular colloids in **carbaryl** retention varies significantly between soil types, with **humic acids** demonstrating particularly high sorption efficiency in both sandy loam (92.7%) and loam (66.8%) soils [7].

In **loamy soils**, natural organic matter may potentially block sorption sites through the formation of organo-mineral complexes, thereby reducing **carbaryl** retention capacity [7]. This complex interaction between soil components underscores the importance of considering entire soil systems rather than individual components when predicting **carbaryl** mobility. Among the pesticides studied, **carbaryl** demonstrated intermediate mobility between the highly mobile carbofuran and the strongly retained metolachlor [7], suggesting a moderate potential for leaching and groundwater contamination under favorable conditions.

Analytical Detection Methods

Accurate detection and quantification of **carbaryl** in environmental matrices and agricultural products require sophisticated analytical techniques. This section covers both established methods and emerging technologies for **carbaryl** analysis.

Conventional Analytical Techniques

Traditional analytical methods for **carbaryl** detection typically involve chromatographic separation coupled with various detection systems:

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** Provides high sensitivity and selectivity for **carbaryl** detection in complex matrices, with typical detection limits in the parts-per-billion (ppb) range [2].
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Suitable for **carbaryl** analysis, though may require derivatization to improve volatility [2].
- **High-Performance Liquid Chromatography (HPLC):** Often coupled with UV, fluorescence, or mass spectrometric detection; enables precise quantification in various sample types [2].

These conventional methods offer excellent sensitivity and accuracy but often require sophisticated instrumentation, specialized training, and extensive sample preparation, limiting their utility for rapid field deployment [2].

Emerging Detection Technologies

Recent advances in sensor technology have led to the development of innovative detection methods for **carbaryl**:

- **Colorimetric Detection:** A novel two-step method involving alkaline hydrolysis of **carbaryl** to 1-naphthol followed by azo coupling with diazonium salts (e.g., 4-formylbenzenediazonium hexafluorophosphate) [2]. This approach enables detection as low as 50 μM (~ 8 ppm) within minutes, which is below the permissible exposure limit (PEL, 15 ppm) [2].
- **Immunoassay Techniques:** Antibody-based detection systems including enzyme-linked immunosorbent assays (ELISAs) and immunochips offer rapid, selective analysis with minimal sample preparation [2].
- **Biosensors:** Acetylcholinesterase-based biosensors detect **carbaryl** through enzyme inhibition mechanisms, providing rapid screening capabilities [2].
- **Nanomaterial-Based Sensors:** Employ various nanoparticles (gold, silver, graphene oxide) to enhance detection sensitivity through surface-enhanced Raman scattering or colorimetric changes [2].

These emerging technologies offer advantages in terms of portability, analysis speed, and operational simplicity, making them particularly suitable for field-deployable applications and rapid screening purposes.

Experimental Protocols for Degradation Studies

Standardized methodologies are essential for investigating **carbaryl** degradation across different environmental matrices. This section presents established experimental protocols for assessing **carbaryl** persistence and biodegradation.

Microbial Degradation Assay

Objective: To isolate and evaluate **carbaryl**-degrading microorganisms from environmental samples and quantify their degradation efficiency [3].

Materials and Methods:

- **Soil Sampling:** Collect soil samples from depths of 10-20 cm following established soil sampling guidelines [3].
- **Bacterial Isolation:** Plate soil suspensions on minimal agar containing 150 ppm **carbaryl** as the sole carbon and nitrogen source. Incubate at 37°C for 72 hours [3].
- **Identification of Degraders:** Select colonies capable of growth under these conditions and identify using standard morphological, biochemical, and molecular techniques [3].
- **Liquid Culture Degradation:** Inoculate selected isolates into minimal liquid media supplemented with 150 ppm **carbaryl**. Incubate with shaking at 37°C and 220 rpm [3].
- **Degradation Monitoring:** Measure bacterial growth at 600 nm and residual **carbaryl** concentration at 360 nm at regular intervals [3].
- **Analytical Confirmation:** Extract residual **carbaryl** using solid-phase extraction (SPE) with C18 cartridges and analyze by thin-layer chromatography (TLC) or HPLC [3].

Analytical Conditions for TLC:

- Stationary phase: Silica gel 60 F₂₅₄ TLC plates
- Mobile phase: Ethyl acetate/hexane (3:2, v/v)
- Development: Ascending one-dimensional development for 10 cm distance
- Detection: UV visualization at $\lambda = 254$ nm
- Quantification: Densitometric scanning at $\lambda = 250$ nm [3]

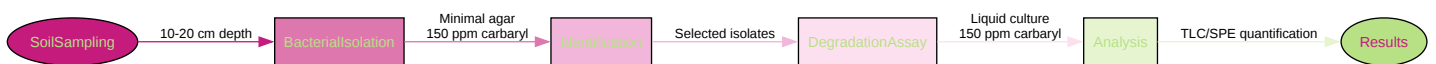
Sorption-Desorption Studies

Objective: To evaluate the effectiveness of different soil colloids in retaining **carbaryl** and determining its mobility in soil systems [7].

Materials and Methods:

- **Soil Preparation:** Collect undisturbed soil samples from mineral surface horizons with varying texture (sandy loam, loam) [7].
- **Colloid Amendment:** Amend soil samples with different colloids: kaolinite (K), montmorillonite (Mt), illite (Il), goethite (G), and humic acid (HA) [7].
- **Sorption Experiments:** Mix soil samples with **carbaryl** solutions at relevant environmental concentrations and equilibrate for appropriate contact times.
- **Desorption Studies:** After sorption equilibrium, replace supernatant with fresh solution without **carbaryl** and monitor release over time [7].
- **Analysis:** Quantify **carbaryl** concentration in supernatant using HPLC with UV detection at appropriate wavelengths [7].

Data Analysis: Calculate sorption coefficients (K_d , K_{oc}) and desorption percentages to evaluate retention efficiency and reversible binding.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for isolating **carbaryl**-degrading bacteria and assessing biodegradation potential

Conclusion and Research Implications

Carbaryl exhibits complex environmental behavior characterized by low aqueous solubility (9.1 mg/L at 20°C, pH 7), moderate hydrophobicity ($\text{Log } P = 2.36$), and variable persistence across different environmental matrices. Its environmental fate is governed by multiple degradation pathways including hydrolysis (particularly under alkaline conditions), photodegradation, and microbial biodegradation. The compound demonstrates intermediate soil mobility, with sorption efficiency strongly influenced by soil colloid composition, particularly humic acids, illite, and goethite, which can achieve sorption efficiencies exceeding 90% in amended sandy loam soils [7].

The **environmental persistence** of **carbaryl** varies significantly with conditions, ranging from relatively rapid degradation in flooded soils and alkaline aquatic environments to extended persistence in dry, neutral-

pH soils. This variability underscores the importance of site-specific risk assessments that account for local soil properties, climatic conditions, and agricultural practices. From a regulatory perspective, **carbaryl's** status as a suspected endocrine disruptor, potential human carcinogen, and its listing in various hazardous chemical inventories warrants careful management despite its continued use in some regions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. (Ref: UC 7744) Carbaryl [sitem.herts.ac.uk]
2. Highly stable, rapid colorimetric detection of carbaryl ... [sciencedirect.com]
3. Carbaryl degradation by bacterial isolates from a soil ... [pmc.ncbi.nlm.nih.gov]
4. Environmental fate and toxicology of carbaryl [pubmed.ncbi.nlm.nih.gov]
5. Direct photodegradation of aromatic carbamate pesticides [sciencedirect.com]
6. Persistence and biodegradation of carbaryl in soils [pubmed.ncbi.nlm.nih.gov]
7. Effectiveness of Carbaryl, Carbofuran and Metolachlor ... [mdpi.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Carbaryl Solubility and Environmental Persistence]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b522664#carbaryl-solubility-and-environmental-persistence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com